Luotonin A
Overview
Description
Bromofosfamide, also known as (S)-(-)-bromofosfamide, is a synthetic compound belonging to the oxazaphosphorine class of drugs. It is an enantiomerically pure bromo analog of ifosfamide, a well-known chemotherapeutic agent. Bromofosfamide has shown significant antitumor activity and is being evaluated for its potential use in cancer treatment .
Mechanism of Action
Mode of Action
Luotonin A interacts with its target by binding to and stabilizing the Topo I-DNA binary complex . This interaction occurs through the minor groove of the DNA . The stabilization of this complex is a key factor in the compound’s cytotoxic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process . By stabilizing the Topo I-DNA binary complex, this compound inhibits the normal function of Topo I, which is to relax supercoiled DNA during replication . This leads to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of this compound’s action is cytotoxicity towards selected human cancer cell lines , especially against leukemia P-388 cells . This cytotoxicity stems from Topo I-dependent DNA cleavage, leading to DNA damage and cell death .
Action Environment
It’s known that the compound’s activity can be affected by the presence of other molecules in the cellular environment, such as other enzymes and dna-binding proteins .
Biochemical Analysis
Biochemical Properties
Luotonin A plays a significant role in biochemical reactions. It interacts with human DNA topoisomerase I, stabilizing the topoisomerase I-DNA covalent binary complex . This interaction leads to cytotoxicity in cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication, transcription, and other processes through the relaxation of supercoiled DNA . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with human DNA topoisomerase I . It exerts its effects at the molecular level by inhibiting topoisomerase I, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to stabilize the cleavable human topoisomerase I-DNA binary complex, resulting in sustained cytotoxicity to cells
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with human DNA topoisomerase I . Detailed information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromofosfamide involves several key steps:
Condensation: The chiral 2-chloro-3-(alpha-methylbenzyl)tetrahydro-2H-1,3,2-oxaazaphosphorine 2-oxide is condensed with 2-chloroethylamine to form the 2-(chloroethylamino) derivative.
Catalytic Hydrogenation: The chiral auxiliary group is removed by catalytic hydrogenation using hydrogen gas over palladium on carbon, yielding ®-2-(2-chloroethylamino)tetrahydro-2H-1,3,2-oxaazaphosphorine 2-oxide.
Acylation: The resulting compound is acylated with bromoacetyl bromide in the presence of triethylamine hydrobromide to produce bromoacetamide.
Reduction: The amide carbonyl group is reduced using sodium borohydride and boron trifluoride diethyl etherate.
Industrial Production Methods
Industrial production of bromofosfamide follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent quality and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Bromofosfamide undergoes several types of chemical reactions, including:
Oxidation: Bromofosfamide can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Bromofosfamide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated and chlorinated derivatives, as well as oxidized and reduced metabolites .
Scientific Research Applications
Bromofosfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of oxazaphosphorine derivatives.
Biology: Bromofosfamide is used in studies investigating the effects of DNA alkylating agents on cellular processes.
Medicine: The compound is being evaluated for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer and other tumors.
Comparison with Similar Compounds
Bromofosfamide is compared with other oxazaphosphorine derivatives, such as:
Cyclophosphamide: Another DNA alkylating agent with similar mechanisms of action but different pharmacokinetic properties.
Ifosfamide: A structural analog of bromofosfamide with a broader spectrum of antitumor activity.
Trofosfamide: A prodrug that is metabolized to active alkylating agents in the body.
Bromofosfamide is unique due to its enantiomeric purity and specific bromo substitution, which confer distinct pharmacological properties and potentially improved therapeutic indices .
Properties
IUPAC Name |
3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDXNLBIYLTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347723 | |
Record name | Luotonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205989-12-4 | |
Record name | Luotonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205989-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of luotonin A?
A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].
Q2: Does this compound affect topoisomerase II?
A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].
Q3: Are there any other potential biological targets of this compound besides topoisomerases?
A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.
Q5: Is there information available about the material compatibility of this compound?
A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.
Q6: Does this compound exhibit any catalytic properties?
A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.
Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?
A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].
Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?
A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].
Q9: What is the impact of modifications on the A-ring of this compound?
A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].
Q10: How do modifications on the B-ring impact the biological activity of this compound?
A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].
Q11: Does modifying the D-ring of this compound affect its activity?
A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].
Q12: What is known about the stability of this compound compared to camptothecin?
A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].
Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?
A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].
Q14: When was this compound first isolated and what were the initial findings about its activity?
A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].
Q15: Are there any cross-disciplinary applications of this compound research?
A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].
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